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molecular formula C9H14O3 B1429064 Ethyl 3-(3-oxocyclobutyl)propanoate CAS No. 1380290-31-2

Ethyl 3-(3-oxocyclobutyl)propanoate

Cat. No. B1429064
M. Wt: 170.21 g/mol
InChI Key: BTDQXRFPXRGREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096634B2

Procedure details

A solution of ethyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate (10.49 g, 43.87 mmol) and ammonium chloride (12 g, 220 mmol) in methanol (310 mL, 7600 mmol) was treated in small portions with zinc powder (14 g, 220 mmol). The reaction mixture was heated at reflux for 3 h after which time GC indicated the reaction was complete. The reaction mixture was cooled to room temperature and was filtered through Celite, washing the pad with Et2O. The filtrate was concentrated in vacuo to afford pale yellow solution. The solution was diluted with 200 mL Et2O and washed with 100 mL water. The separated aqueous layer was back extracted with 100 mL Et2O and the combined organic phase was washed with 100 mL 1:1 water/brine, 50 mL water, and 150 mL saturated aqueous NaHCO3. The organic layer was dried over MgSO4, filtered and concentrated in vacuo to afford the title compound (4.49 g, 60%) as a pale yellow oil which was of sufficient purity for use in the next step: GC purity >95% (ret. time, 4.24 min).
Name
ethyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate
Quantity
10.49 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Cl[C:2]1(Cl)[C:5](=[O:6])[CH2:4][CH:3]1[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[Cl-].[NH4+].CO>CCOCC.[Zn]>[O:6]=[C:5]1[CH2:2][CH:3]([CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4]1 |f:1.2|

Inputs

Step One
Name
ethyl 3-(2,2-dichloro-3-oxocyclobutyl)propanoate
Quantity
10.49 g
Type
reactant
Smiles
ClC1(C(CC1=O)CCC(=O)OCC)Cl
Name
Quantity
12 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
310 mL
Type
reactant
Smiles
CO
Name
Quantity
14 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h after which time GC
Duration
3 h
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
washing the pad with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford pale yellow solution
WASH
Type
WASH
Details
washed with 100 mL water
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was back extracted with 100 mL Et2O
WASH
Type
WASH
Details
the combined organic phase was washed with 100 mL 1:1 water/brine, 50 mL water, and 150 mL saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1CC(C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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